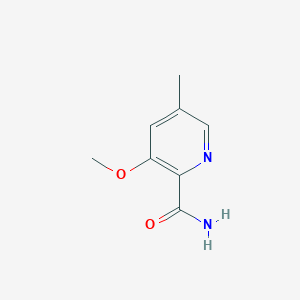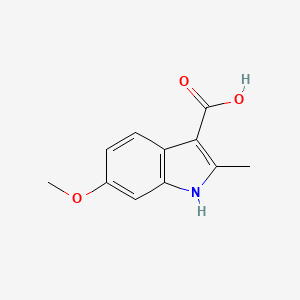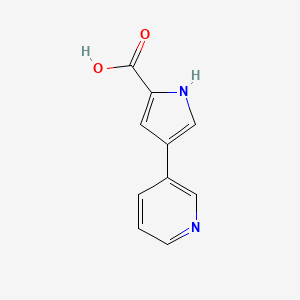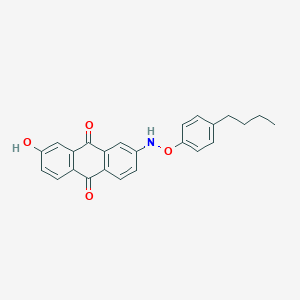
2-((4-Butylphenoxy)amino)-7-hydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Butylphenoxy)amino)-7-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes a butylphenoxy group and a hydroxyanthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their vibrant colors and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Butylphenoxy)amino)-7-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the reaction of 7-hydroxyanthracene-9,10-dione with 4-butylphenol in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Butylphenoxy)amino)-7-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
2-((4-Butylphenoxy)amino)-7-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of high-performance pigments and coatings.
Mecanismo De Acción
The mechanism of action of 2-((4-Butylphenoxy)amino)-7-hydroxyanthracene-9,10-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects. The molecular targets include topoisomerases and other DNA-binding proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-Methylphenoxy)amino)-7-hydroxyanthracene-9,10-dione
- 2-((4-Ethylphenoxy)amino)-7-hydroxyanthracene-9,10-dione
- 2-((4-Propylphenoxy)amino)-7-hydroxyanthracene-9,10-dione
Uniqueness
2-((4-Butylphenoxy)amino)-7-hydroxyanthracene-9,10-dione is unique due to its butylphenoxy group, which imparts distinct physicochemical properties. This structural variation can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
91777-08-1 |
|---|---|
Fórmula molecular |
C24H21NO4 |
Peso molecular |
387.4 g/mol |
Nombre IUPAC |
2-[(4-butylphenoxy)amino]-7-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO4/c1-2-3-4-15-5-9-18(10-6-15)29-25-16-7-11-19-21(13-16)24(28)22-14-17(26)8-12-20(22)23(19)27/h5-14,25-26H,2-4H2,1H3 |
Clave InChI |
XLQOSAWCTUDUTH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)ONC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


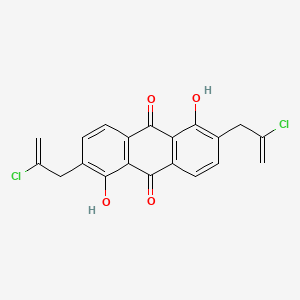
![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)
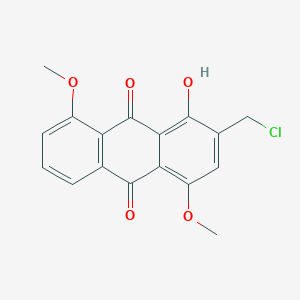
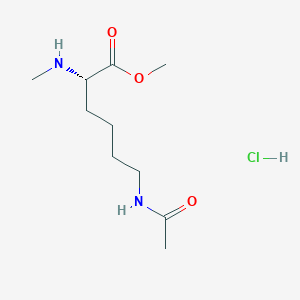
![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)



![azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13136497.png)
![1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
